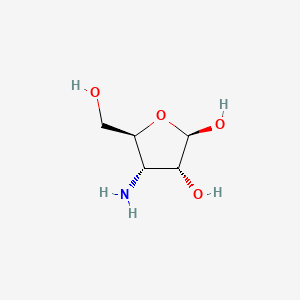
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol is a derivative of ribose, a crucial sugar in the backbone of ribonucleic acids (RNA)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol typically involves biocatalytic transglycosylation. This process uses purine bases and donors of carbohydrate moieties such as 3’-amino-3’-deoxyuridine, 3’-amino-3’-deoxythymidine, and 2’-amino-2’-deoxyuridine. The reaction is catalyzed by bacterial cells, often Escherichia coli, or glutaraldehyde-treated cells of Escherichia coli .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the biocatalytic approach mentioned above can be scaled up for industrial applications, leveraging the efficiency and specificity of biocatalysts to produce the compound in larger quantities.
化学反応の分析
Types of Reactions
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the stability of the compound.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with different functional groups replacing the amino group.
科学的研究の応用
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of nucleoside analogs and other complex molecules.
Biology: The compound is studied for its role in biochemical pathways and its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
作用機序
The mechanism of action of (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol involves its incorporation into biochemical pathways where it can act as a substrate or inhibitor. The amino group at the third carbon allows it to interact with various enzymes and molecular targets, influencing metabolic pathways and potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- 3-Amino-2,3-dideoxy-beta-d-ribofuranose
- 2-Amino-2-deoxy-beta-d-ribofuranose
- 3’-Amino-3’-deoxyuridine
- 3’-Amino-3’-deoxythymidine
Uniqueness
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol is unique due to its specific structural modification, which imparts distinct chemical and biological properties. The presence of the amino group at the third carbon and the absence of a hydroxyl group make it a versatile compound for various applications, distinguishing it from other similar compounds .
特性
CAS番号 |
191089-12-0 |
|---|---|
分子式 |
C5H11NO4 |
分子量 |
149.146 |
IUPAC名 |
(2R,3R,4S,5S)-4-amino-5-(hydroxymethyl)oxolane-2,3-diol |
InChI |
InChI=1S/C5H11NO4/c6-3-2(1-7)10-5(9)4(3)8/h2-5,7-9H,1,6H2/t2-,3-,4-,5-/m1/s1 |
InChIキー |
CKTSPAXEVIBYFI-TXICZTDVSA-N |
SMILES |
C(C1C(C(C(O1)O)O)N)O |
同義語 |
beta-D-Ribofuranose, 3-amino-3-deoxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















